molecular formula C33H65N5O7S B15137377 Palmitoyl lysyldioxymethionyllysine CAS No. 1101448-24-1

Palmitoyl lysyldioxymethionyllysine

Cat. No.: B15137377
CAS No.: 1101448-24-1
M. Wt: 676.0 g/mol
InChI Key: RGXYBFJDNNODFP-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Tripeptide-38 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

In industrial settings, the production of Palmitoyl Tripeptide-38 involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tripeptide-38 primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.

Common Reagents and Conditions

Major Products Formed

The primary product of these reactions is the Palmitoyl Tripeptide-38 peptide itself. Oxidation and reduction reactions can lead to modified peptides with altered functional properties .

Scientific Research Applications

Palmitoyl Tripeptide-38 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and extracellular matrix interactions.

    Medicine: Explored for its potential in wound healing and tissue regeneration.

    Industry: Widely used in cosmetic formulations for its anti-aging properties.

Mechanism of Action

Palmitoyl Tripeptide-38 exerts its effects by mimicking the activity of matrikines, peptides that regulate cell activity. It stimulates the synthesis of collagen, hyaluronic acid, and other extracellular matrix components. This leads to improved skin elasticity, reduced wrinkles, and enhanced skin hydration . The molecular targets include collagen-producing fibroblasts and hyaluronic acid synthase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl Tripeptide-38 is unique in its ability to stimulate the synthesis of multiple extracellular matrix components simultaneously. This multifaceted approach makes it particularly effective in anti-aging formulations, providing comprehensive skin rejuvenation .

Properties

CAS No.

1101448-24-1

Molecular Formula

C33H65N5O7S

Molecular Weight

676.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1

InChI Key

RGXYBFJDNNODFP-AWCRTANDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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